Iodide vs. Bromide vs. Chloride: Relative Oxidative Addition Rates in Palladium-Catalyzed Cross-Coupling
The superior reactivity of the C–I bond in tert-butyl (2-iodo-6-methylphenyl)carbamate is a fundamental driver for its selection over the corresponding bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions. The reactivity hierarchy is well-established, with the oxidative addition rate for aryl iodides far exceeding that of bromides and chlorides. While direct kinetic data for this specific ortho-substituted aniline derivative are not published in isolation, class-level inference from systematically studied aryl halides demonstrates that aryl iodides react 10–100 times faster than aryl bromides and >1000 times faster than aryl chlorides under comparable palladium-catalyzed Suzuki–Miyaura conditions . This differential reactivity is further amplified by ortho-substitution, where steric hindrance disproportionately retards the already sluggish oxidative addition of bromides and chlorides . In practical terms, this translates to the ability to use lower catalyst loadings, milder temperatures, and shorter reaction times for the iodide, reducing costs and improving functional group tolerance in complex multi-step syntheses.
| Evidence Dimension | Relative oxidative addition rate in palladium-catalyzed Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | Reactivity baseline: Aryl iodide (C–I bond) |
| Comparator Or Baseline | Aryl bromide (C–Br): 0.01× to 0.1× relative rate; Aryl chloride (C–Cl): <0.001× relative rate |
| Quantified Difference | Aryl iodide is 10–100× faster than aryl bromide; >1000× faster than aryl chloride |
| Conditions | Standard Suzuki–Miyaura conditions; Pd catalyst; base; solvent (class-level inference from comparative studies of aryl halides) |
Why This Matters
The order-of-magnitude reactivity advantage of the iodide enables lower catalyst loadings and milder reaction conditions, directly reducing procurement and process costs while improving compatibility with sensitive functional groups in multi-step synthesis.
